Cas no 2228346-17-4 (2-(piperazin-1-yl)benzene-1,3,5-triol)

2-(Piperazin-1-yl)benzene-1,3,5-triol is a heterocyclic compound featuring a piperazine moiety linked to a trihydroxybenzene core. This structure imparts unique reactivity and coordination properties, making it valuable in pharmaceutical and chemical synthesis applications. The presence of multiple hydroxyl groups enhances its solubility in polar solvents and potential for hydrogen bonding, while the piperazine ring contributes to its versatility as a building block for complex molecules. Its balanced electron distribution and functional group arrangement suggest utility in medicinal chemistry, particularly in the development of bioactive compounds. The compound’s stability under standard conditions further supports its use in research and industrial processes.
2-(piperazin-1-yl)benzene-1,3,5-triol structure
2228346-17-4 structure
Product Name:2-(piperazin-1-yl)benzene-1,3,5-triol
CAS No:2228346-17-4
MF:C10H14N2O3
MW:210.229762554169
CID:6307432
PubChem ID:165653220
Update Time:2025-10-18

2-(piperazin-1-yl)benzene-1,3,5-triol Chemical and Physical Properties

Names and Identifiers

    • 2-(piperazin-1-yl)benzene-1,3,5-triol
    • EN300-1735575
    • 2228346-17-4
    • Inchi: 1S/C10H14N2O3/c13-7-5-8(14)10(9(15)6-7)12-3-1-11-2-4-12/h5-6,11,13-15H,1-4H2
    • InChI Key: WJWPQMAZFOQDLQ-UHFFFAOYSA-N
    • SMILES: OC1C=C(C=C(C=1N1CCNCC1)O)O

Computed Properties

  • Exact Mass: 210.10044231g/mol
  • Monoisotopic Mass: 210.10044231g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 197
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 76Ų

2-(piperazin-1-yl)benzene-1,3,5-triol Pricemore >>

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Additional information on 2-(piperazin-1-yl)benzene-1,3,5-triol

Comprehensive Overview of 2-(piperazin-1-yl)benzene-1,3,5-triol (CAS No. 2228346-17-4): Properties, Applications, and Research Insights

2-(piperazin-1-yl)benzene-1,3,5-triol, identified by its CAS number 2228346-17-4, is a chemically significant compound that has garnered attention in pharmaceutical and biochemical research. This aromatic derivative, featuring a piperazine moiety linked to a benzene-1,3,5-triol core, exhibits unique structural characteristics that make it a subject of interest for drug discovery and material science applications. Its molecular formula and precise weight, along with its solubility profile, are critical for researchers exploring its potential in targeted therapies.

In recent years, the demand for piperazine-based compounds has surged due to their versatility in medicinal chemistry. 2-(piperazin-1-yl)benzene-1,3,5-triol is no exception, with studies highlighting its role as a building block for heterocyclic drug candidates. Users frequently search for terms like "piperazine derivatives in drug design" or "benzene-1,3,5-triol applications," reflecting the compound's relevance in addressing modern health challenges, such as antimicrobial resistance and neurodegenerative diseases. Its potential as a multi-target ligand is particularly noteworthy, aligning with the trend toward polypharmacology.

The synthesis of CAS 2228346-17-4 involves sophisticated organic reactions, including nucleophilic substitution and protection-deprotection strategies. Researchers often inquire about "synthetic routes for piperazine-triol hybrids" or "optimization of benzene-1,3,5-triol derivatives," underscoring the need for efficient and scalable production methods. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing this compound, ensuring purity and consistency for experimental use.

Beyond pharmaceuticals, 2-(piperazin-1-yl)benzene-1,3,5-triol has potential applications in material science, particularly in the development of functional polymers and chelating agents. Its phenolic groups enable metal coordination, making it a candidate for catalysis or sensor technologies. This interdisciplinary appeal is reflected in search queries such as "piperazine-triol in smart materials" and "bioactive scaffold design," illustrating its cross-sector relevance.

Safety and regulatory considerations for CAS 2228346-17-4 are paramount, with researchers emphasizing green chemistry principles during synthesis. Popular questions like "environmental impact of piperazine derivatives" or "safe handling of benzene-1,3,5-triol analogs" highlight the growing focus on sustainable practices. While not classified as hazardous, proper laboratory protocols must be followed to mitigate risks associated with fine powders or organic solvents used in its preparation.

In conclusion, 2-(piperazin-1-yl)benzene-1,3,5-triol (2228346-17-4) represents a promising compound at the intersection of chemistry and biology. Its structural features and functional groups offer diverse opportunities for innovation, from drug development to advanced materials. As research progresses, this compound is poised to address pressing scientific questions, making it a focal point for academic and industrial investigations alike.

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